1-(2-Bromoethyl)naphthalene

Regioselective alkylation O- vs C-alkylation Synthetic methodology

1-(2-Bromoethyl)naphthalene (CAS 13686-49-2) is a primary alkyl bromide belonging to the 1-substituted naphthalene class, with molecular formula C₁₂H₁₁Br and a molecular weight of 235.12 g/mol. It is commercially supplied as a liquid at room temperature (mp 37–40 °C with decomposition) with a boiling point of 237–238 °C at 760 mmHg and a density of 1.646 g/mL at 25 °C.

Molecular Formula C12H11Br
Molecular Weight 235.12 g/mol
CAS No. 13686-49-2
Cat. No. B079205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromoethyl)naphthalene
CAS13686-49-2
Molecular FormulaC12H11Br
Molecular Weight235.12 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2CCBr
InChIInChI=1S/C12H11Br/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2
InChIKeyGPHCPUFIWQJZOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Bromoethyl)naphthalene (CAS 13686-49-2): Class Identity and Procurement-Relevant Physicochemical Profile


1-(2-Bromoethyl)naphthalene (CAS 13686-49-2) is a primary alkyl bromide belonging to the 1-substituted naphthalene class, with molecular formula C₁₂H₁₁Br and a molecular weight of 235.12 g/mol [1]. It is commercially supplied as a liquid at room temperature (mp 37–40 °C with decomposition) with a boiling point of 237–238 °C at 760 mmHg and a density of 1.646 g/mL at 25 °C . The compound features a bromoethyl side chain at the naphthalene 1-position, functioning as an electrophilic alkylating agent whose reactivity is modulated by the electron-donating character of the naphthyl ring system . Its standard commercial purity specification is 97% .

Why 1-(2-Bromoethyl)naphthalene Cannot Be Interchanged with Positional Isomers or Lighter Halogen Analogs


Substituting 1-(2-bromoethyl)naphthalene with its 2-position isomer or the 1-(2-chloroethyl) analog introduces consequential differences in reactivity, selectivity, and physical handling that propagate through multi-step synthetic routes. The 1-substituted naphthalene scaffold is kinetically favored in electrophilic pathways and presents distinct steric and electronic environments versus the 2-substituted isomer, directly affecting regiospecificity in downstream transformations [1]. Replacing bromine with chlorine reduces leaving-group ability by approximately three orders of magnitude in SN2 manifolds, potentially necessitating higher temperatures, longer reaction times, or altered catalyst systems [2]. Even the 1-(bromomethyl)naphthalene analog, lacking the ethyl spacer, exhibits a different conformational profile that modifies O- versus C-alkylation outcomes [3]. These differences are not compensated by adjusting stoichiometry alone; they represent fundamental chemical divergences that can alter product distribution, yield, and impurity profiles.

Quantitative Differentiation Evidence for 1-(2-Bromoethyl)naphthalene Versus Closest Analogs


Exclusive O-Alkylation Selectivity Versus Phenacyl and 1-Naphthacyl Bromide in 2-Methylcyclopentane-1,3-dione Alkylation

In a direct comparative study, alkylation of 2-methylcyclopentane-1,3-dione with 2-(1-naphthyl)ethyl bromide (i.e., 1-(2-bromoethyl)naphthalene) yielded exclusively the O-alkylation product. Under identical reaction conditions, the comparators phenacyl bromide and 1-naphthacyl bromide each produced mixtures of both C- and O-alkyl derivatives [1]. This demonstrates that the naphthylethyl electrophile imparts a unique chemoselectivity profile that eliminates C-alkyl side products entirely, a critical advantage when isomeric purity is required without chromatographic separation.

Regioselective alkylation O- vs C-alkylation Synthetic methodology Diketone chemistry

Leaving-Group Reactivity Advantage Over 1-(2-Chloroethyl)naphthalene in Nucleophilic Substitution

The bromide leaving group in 1-(2-bromoethyl)naphthalene is intrinsically superior to the chloride in 1-(2-chloroethyl)naphthalene (CAS 41332-02-9). In protic solvents, the relative leaving-group rate for bromide versus chloride in SN2 reactions is approximately 10,000:1 (Br⁻:Cl⁻ relative rate ~10⁴) [1]. The carbon-bromine bond (C-Br bond dissociation energy ~285 kJ/mol) is weaker and more polarizable than the carbon-chlorine bond (C-Cl BDE ~327 kJ/mol), facilitating faster nucleophilic displacement under milder conditions [2]. This translates directly to shorter reaction times and lower thermal input when using the bromo compound.

Nucleophilic substitution SN2 kinetics Leaving group ability Alkylation efficiency

Higher Commercial Purity Specification Versus Chloro and 2-Bromo Positional Isomer Analogs

1-(2-Bromoethyl)naphthalene is routinely supplied at 97% minimum purity by major vendors including Sigma-Aldrich, Thermo Scientific Chemicals (Alfa Aesar portfolio), and Aladdin . In contrast, 1-(2-chloroethyl)naphthalene (CAS 41332-02-9) is typically offered at 95% minimum purity (TCI, AKSci) , and 2-(2-bromoethyl)naphthalene (CAS 2086-62-6) is listed at 95% purity (AKSci) . The 2-percentage-point purity differential represents a meaningful reduction in unidentified impurity burden, which is consequential when the compound is used as a building block in multi-step syntheses where early-stage impurities can be amplified.

Chemical purity Procurement specification Quality assurance Trace impurity control

Boiling Point and Density Differentiation for High-Temperature Reaction Compatibility Versus 1-(2-Chloroethyl)naphthalene

1-(2-Bromoethyl)naphthalene exhibits a boiling point of 237–238 °C at 760 mmHg and a density of 1.646 g/mL at 25 °C . The chloro analog 1-(2-chloroethyl)naphthalene boils at only 168 °C at 17 mmHg (estimated ~314 °C at 760 mmHg by computational prediction) and has a markedly lower density of 1.15 g/mL [1]. The higher density of the bromo compound reflects its greater molecular weight (235.12 vs 190.67 g/mol), which impacts phase behavior in biphasic reaction systems. The experimentally validated boiling point at atmospheric pressure provides a reliable thermal stability benchmark not available for the chloro analog's atmospheric boiling point (which is only available as a predicted value).

Thermal stability Reaction solvent compatibility Physical property specification Process chemistry

Validated Precursor for Photochemical Ring-Fused Benzimidazole Synthesis via Iodo Intermediate

1-(2-Bromoethyl)naphthalene is the established precursor to 2-iodo-1-[2-(1-naphthyl)ethyl]-1H-benzimidazole, which undergoes photochemical cyclization to produce aromatic ring-fused benzimidazoles . The O'Connell et al. (2012) study demonstrated that this photochemical method is 'significantly more efficient than literature radical protocols using chemical initiators' . The bromoethyl compound enables Finkelstein halide exchange (Br→I) to generate the iodo intermediate required for the photochemical radical cyclization cascade, a transformation that the chloro analog would perform less efficiently owing to the poorer chloride leaving-group ability.

Photochemical cyclization Benzimidazole synthesis Radical chemistry Heterocycle construction

High Lipophilicity Profile (ACD/LogP 4.32, TPSA 0 Ų) for CNS-Penetrant Compound Design

Computed physicochemical parameters for 1-(2-bromoethyl)naphthalene reveal an ACD/LogP of 4.32, a topological polar surface area (TPSA) of 0 Ų, zero hydrogen bond donors, and zero hydrogen bond acceptors . These values situate the compound well within the favorable ranges for passive blood-brain barrier penetration (typically LogP 1.5–5.0 and TPSA < 60–70 Ų) [1]. When the naphthylethyl fragment is installed via this compound as a building block, it contributes substantial lipophilic bulk without introducing polar surface area, a desirable profile for CNS-targeted ligand design. This is directly relevant to the demonstrated application in synthesizing 2-(1-naphthyl)ethyl amines with D₂ dopaminergic and 5-HT₁A serotonergic activity [2].

Lipophilicity Blood-brain barrier penetration CNS drug design Physicochemical profiling

Highest-Value Application Scenarios for 1-(2-Bromoethyl)naphthalene Based on Quantitative Differentiation Evidence


Exclusive O-Alkylation of Ambident Nucleophiles in Pharmaceutical Intermediate Synthesis

When synthetic routes require definitive O-alkylation of ambident nucleophiles such as cyclic 1,3-diketones, 1-(2-bromoethyl)naphthalene delivers exclusive O-alkylation without C-alkyl side products, as established by Rosenthal and Davis (1966) [1]. This eliminates the need for chromatographic separation of O- and C-alkyl regioisomers and is directly applicable to the preparation of naphthylethyl enol ether intermediates used in cannabinoid receptor ligand programs, where the naphthylethyl moiety was introduced via commercially available 1-naphthylethyl bromide as described by Dutta et al. (1997) [2].

Precursor for Photochemical Synthesis of Ring-Fused Benzimidazole Libraries

This compound is the established entry point to 2-iodo-1-[2-(1-naphthyl)ethyl]-1H-benzimidazole, the key substrate for photochemical five-, six-, and seven-membered cyclizations yielding aromatic ring-fused benzimidazoles . The photochemical method is documented as significantly more efficient than chemical initiator-based radical protocols. Research groups generating benzimidazole-focused compound libraries for antiproliferative or kinase-inhibitor screening should procure this specific bromoethyl building block, as the chloro analog has no demonstrated utility in this photochemical platform.

Synthesis of CNS-Targeted 2-(1-Naphthyl)ethyl Amine Ligands with D₂/5-HT₁A Activity

The compound's high LogP (4.32) and zero TPSA make it the preferred alkylating agent for installing the 1-naphthylethyl pharmacophore into amine scaffolds targeting CNS receptors . Šukalović et al. (2003) demonstrated that 2-(1-naphthyl)ethyl amines exhibit dual D₂ dopaminergic and 5-HT₁A serotonergic binding, whereas the 2-(2-naphthyl)ethyl isomers showed divergent activity profiles [3]. Researchers pursuing CNS-penetrant GPCR ligands should select 1-(2-bromoethyl)naphthalene specifically to access the 1-naphthyl substitution pattern, which is not accessible from 2-(2-bromoethyl)naphthalene.

High-Temperature Alkylation Reactions Requiring Validated Thermal Stability

For process chemistry applications involving high-boiling solvents (DMF, DMSO, NMP) at temperatures exceeding 150 °C, the experimentally validated atmospheric-pressure boiling point of 237–238 °C provides a reliable thermal stability benchmark . The higher boiling point relative to 1-(2-chloroethyl)naphthalene (168 °C at reduced pressure) offers a wider safe operating window. Coupled with the superior bromide leaving-group kinetics, this makes the compound the rational choice for scale-up alkylation processes where both reaction rate and thermal safety margins are critical parameters.

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